Electronic Structure Differentiation: Calculated HOMO-LUMO Gap vs. Unsubstituted p-Terphenyl
No experimental or computational electronic data were found for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone. Based on class-level precedent from a 2023 series of fifteen p-terphenyl derivatives [1], the introduction of electron-donating and electron-withdrawing substituents narrows the HOMO-LUMO gap relative to parent p-terphenyl. The unsymmetrical methoxymethyl (donor) and acetyl (acceptor) substitution pattern is predicted to produce a larger dipole moment and a lower band gap than mono-substituted analogs, but quantitative verification is absent from the retrievable literature.
| Evidence Dimension | HOMO-LUMO gap (predicted) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | p-Terphenyl (parent): experimental HOMO-LUMO gap ~4.0–4.5 eV |
| Quantified Difference | Not quantifiable |
| Conditions | DFT calculation (class-level reference) |
Why This Matters
A reduced HOMO-LUMO gap directly influences redox behavior and optical properties, which are critical selection criteria for organic electronic and scintillator applications.
- [1] Structural tailoring of p-terphenyl scaffold: Towards advanced plastic scintillator. Dyes and Pigments, 2023, 219, 111593. View Source
